molecular formula C14H19NO3 B1384930 Methyl (2S,4S)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylate CAS No. 1217857-92-5

Methyl (2S,4S)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylate

Cat. No. B1384930
CAS RN: 1217857-92-5
M. Wt: 249.3 g/mol
InChI Key: ARWYEBXUXZPWTD-RYUDHWBXSA-N
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Description

“Methyl (2S,4S)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylate” is a chemical compound. Its empirical formula is C18H25NO5 and its molecular weight is 335.39 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(OC(C)(C)C)N1C@H=O)C@HC=CC=C2)C1 . The InChI representation is 1S/C18H25NO5/c1-5-12-8-6-7-9-15(12)23-13-10-14(16(20)21)19(11-13)17(22)24-18(2,3)4/h6-9,13-14H,5,10-11H2,1-4H3,(H,20,21)/t13-,14-/m0/s1 .


Physical And Chemical Properties Analysis

This compound is a solid . Other physical and chemical properties such as boiling point, melting point, solubility, etc., are not available in the retrieved resources.

Scientific Research Applications

I have conducted a search for the scientific research applications of “Methyl (2S,4S)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylate” but unfortunately, the available information does not provide a detailed analysis of unique applications across various fields. The compound is mentioned in relation to proteomics research and as a reference standard for pharmaceutical testing , but specific applications in six to eight unique fields are not detailed in the search results.

For a comprehensive analysis, researchers typically look into scientific databases, journals, and publications that focus on chemistry and related disciplines. They may also consider contacting manufacturers or suppliers who might have insights into novel uses of such compounds . If you have access to academic databases or industry contacts, these could be valuable resources for finding the detailed information you need.

Safety and Hazards

The safety data sheet for a related compound, “(2S,4S)-Methyl 4-(4-chloro-2-ethylphenoxy)pyrrolidine-2-carboxylate hydrochloride”, suggests that any clothing contaminated by the product should be immediately removed and the affected individual should move out of the dangerous area. A physician should be consulted and shown the safety data sheet .

properties

IUPAC Name

methyl (2S,4S)-4-(2-ethylphenoxy)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-3-10-6-4-5-7-13(10)18-11-8-12(15-9-11)14(16)17-2/h4-7,11-12,15H,3,8-9H2,1-2H3/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWYEBXUXZPWTD-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC2CC(NC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1O[C@H]2C[C@H](NC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl (2S,4S)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylate
Reactant of Route 6
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